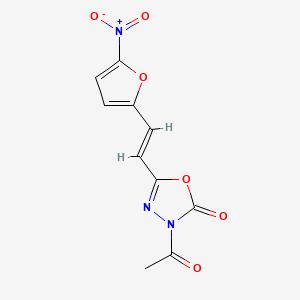
1,3,4-Oxadiazol-2(3H)-one, 3-acetyl-5-(2-(5-nitro-2-furanyl)ethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-Acetyl-5-(2-(5-nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2(3H)-one is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a combination of an oxadiazole ring, a nitrofuran moiety, and an acetyl group, which contribute to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Acetyl-5-(2-(5-nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2(3H)-one typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Nitrofuran Moiety: The nitrofuran group can be introduced via a condensation reaction between a nitrofuran aldehyde and a suitable hydrazide.
Vinylation and Acetylation:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group in the nitrofuran moiety can be reduced to an amino group under suitable conditions.
Substitution: The acetyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products:
Oxidation Products: Various oxidized derivatives of the nitrofuran moiety.
Reduction Products: Amino derivatives resulting from the reduction of the nitro group.
Substitution Products: A range of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Mecanismo De Acción
The mechanism of action of (E)-3-Acetyl-5-(2-(5-nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2(3H)-one depends on its specific application. For example:
Antimicrobial Activity: The compound may exert its effects by interacting with microbial enzymes or cellular components, leading to the disruption of essential biological processes.
Pharmacological Activity: As a pharmacophore, it may interact with specific molecular targets, such as receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
(E)-3-Acetyl-5-(2-(5-nitrothiophen-2-yl)vinyl)-1,3,4-oxadiazol-2(3H)-one: Similar structure but with a thiophene ring instead of a furan ring.
(E)-3-Acetyl-5-(2-(5-nitropyridin-2-yl)vinyl)-1,3,4-oxadiazol-2(3H)-one: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness: (E)-3-Acetyl-5-(2-(5-nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2(3H)-one is unique due to the presence of the nitrofuran moiety, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
3878-31-7 |
|---|---|
Fórmula molecular |
C10H7N3O6 |
Peso molecular |
265.18 g/mol |
Nombre IUPAC |
3-acetyl-5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C10H7N3O6/c1-6(14)12-10(15)19-8(11-12)4-2-7-3-5-9(18-7)13(16)17/h2-5H,1H3/b4-2+ |
Clave InChI |
FHOVWDHNALTYPI-DUXPYHPUSA-N |
SMILES isomérico |
CC(=O)N1C(=O)OC(=N1)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
CC(=O)N1C(=O)OC(=N1)C=CC2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-3-ethyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12918230.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B12918233.png)

![3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12918238.png)
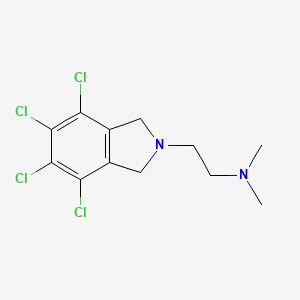
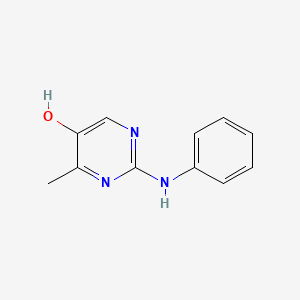
![ethyl N-[8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12918256.png)
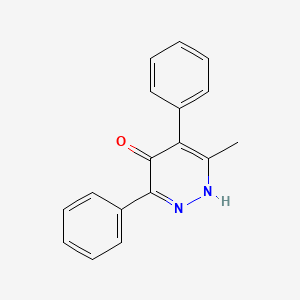
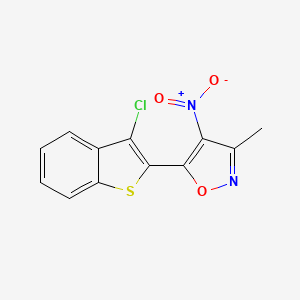
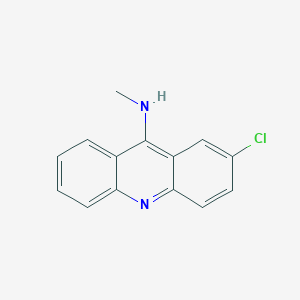
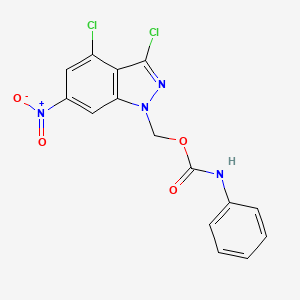

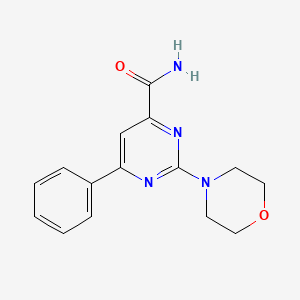
![2,3,4-Triphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12918298.png)
